molecular formula C16H19N5O B3727924 N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE

Cat. No.: B3727924
M. Wt: 297.35 g/mol
InChI Key: UESZRPBFOSMDHP-UHFFFAOYSA-N
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Description

N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]acetamide is a structurally complex acetamide derivative featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, a 4-methylphenyl group, and a methylidene bridge connecting the two amine moieties. This compound belongs to a class of molecules where the acetamide backbone is functionalized with heterocyclic and aromatic substituents, often leading to diverse biological or material science applications .

Pyrimidine derivatives are particularly notable for their roles in medicinal chemistry, as they mimic nucleic acid bases and can interact with enzymes or receptors.

Properties

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-10-5-7-14(8-6-10)20-16(19-13(4)22)21-15-17-11(2)9-12(3)18-15/h5-9H,1-4H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESZRPBFOSMDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE typically involves a series of organic reactions. One common method involves the condensation of 4,6-dimethylpyrimidin-2-amine with 4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized as a corrosion inhibitor and in the development of new materials.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]acetamide with key analogs from the evidence, focusing on structural features, synthesis, and applications:

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Reported Applications Reference
Target Compound 4,6-Dimethylpyrimidin-2-yl, 4-methylphenyl, methylidene bridge C₁₅H₁₈N₆O 298.35 (calculated) Inferred: Pharmaceutical intermediate (structural analogy to kinase inhibitors)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, 4-methylpyridin-2-yl C₁₃H₁₄N₄OS 282.35 Crystal structure studied; synthetic intermediate for bioactive molecules
N-[(4-Hydroxyphenyl)methylidene]phenylsulfonyl acetamide Hydroxyphenyl, sulfonyl, methylidene bridge C₁₅H₁₄N₂O₃S 314.35 Corrosion inhibition in acidic media; adsorption on metal surfaces
2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-((Z)-[...]methylene)acetamide (907972-56-9) Triazolylthio, 5-fluoroindole-ethylamino, 4,6-dimethylpyrimidin-2-yl C₂₀H₂₂FN₉OS 459.51 Probable anticancer or antimicrobial agent (triazole and indole motifs)
N-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide 4-Methylpiperazinyl, acetamide C₁₃H₂₀N₄O 248.32 Pharmaceutical applications (piperazine enhances solubility and bioavailability)

Key Structural and Functional Differences:

In contrast, ’s compound employs a sulfonyl group linked to a hydroxyphenyl ring, favoring adsorption and corrosion inhibition via polar interactions . Triazole () and piperazine () substituents introduce additional hydrogen-bonding or basicity, improving solubility and target engagement in medicinal applications .

Synthetic Routes :

  • The target compound likely forms via a Schiff base condensation between 4,6-dimethylpyrimidin-2-amine and 4-methylphenyl isocyanate, analogous to ’s synthesis of sulfanyl-linked acetamides .
  • ’s sulfonamide derivative is synthesized via sulfonation followed by condensation, emphasizing the role of electrophilic intermediates .

Applications: Pharmaceutical Potential: Pyrimidine-linked acetamides (target compound, ) are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) due to their ability to mimic ATP-binding motifs . Material Science: Sulfonamide derivatives () exhibit corrosion inhibition by adsorbing on metal surfaces via lone-pair electrons from sulfur and nitrogen . Thermodynamic Stability: Piperazine-containing analogs () show enhanced metabolic stability in drug design, attributed to the basic nitrogen’s resistance to oxidative degradation .

Research Findings and Implications

  • Crystallography : While the target compound’s crystal structure is unreported in the evidence, programs like SHELXL and WinGX () are standard tools for resolving such structures, highlighting the importance of hydrogen-bonding networks and packing motifs in acetamides .
  • Biological Activity : Pyrimidine-acetamide hybrids (e.g., ) demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the target compound could be optimized for similar efficacy .
  • Adsorption Properties: ’s compound follows a Langmuir adsorption isotherm (ΔG°ads = −34.2 kJ/mol), indicating spontaneous, monolayer adsorption on steel surfaces—a property tunable via substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE

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